molecular formula C10H7ClN2OS B12129538 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine

4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine

Cat. No.: B12129538
M. Wt: 238.69 g/mol
InChI Key: HSAIZKCQBWCNNP-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine is a chemical compound known for its unique structure and properties It is a derivative of imidazolidine, featuring a chlorobenzylidene group and a thioxo group, which contribute to its distinct chemical behavior

Preparation Methods

The synthesis of 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine typically involves the reaction of o-chlorobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and requires controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine exerts its effects involves interactions with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C10H7ClN2OS

Molecular Weight

238.69 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5-

InChI Key

HSAIZKCQBWCNNP-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)Cl

Origin of Product

United States

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